molecular formula C19H19N3O3 B2762526 2-((1-(3-Methoxybenzoyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034498-67-2

2-((1-(3-Methoxybenzoyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No. B2762526
CAS RN: 2034498-67-2
M. Wt: 337.379
InChI Key: ATTSVMMCORJZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-Methoxybenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is also known as ML277 and is a small molecule inhibitor of the ion channel Kv7.2/7.3. The Kv7.2/7.3 ion channel plays a crucial role in regulating neuronal excitability and has been implicated in various neurological disorders such as epilepsy, neuropathic pain, and schizophrenia. Therefore, the development of ML277 as a therapeutic agent has garnered significant interest in the scientific community.

Scientific Research Applications

Chemical Synthesis and Derivative Development

Researchers have been exploring the synthesis of various chemical derivatives and compounds involving complex structures like piperidines and isonicotinonitriles. For example, studies on alkylation reactions of tetrazoles and the development of new pyridine derivatives highlight the chemical versatility and potential of such compounds in creating novel molecular structures with unique properties. These efforts aim at synthesizing compounds that could serve as key intermediates in pharmaceutical and materials science research, offering a foundation for further chemical modifications and optimizations (Kitaeva et al., 1984; Patel et al., 2011).

Mechanistic Insights and Reaction Pathways

The study of reaction mechanisms involving such complex molecules offers insights into their reactivity patterns, influencing future synthetic strategies. Investigations into aminolysis reactions and the effects of substituents on these processes provide valuable data on how different groups and structural modifications impact the overall reaction pathway and outcomes. This knowledge is crucial for designing more efficient synthetic routes and understanding the fundamental principles of organic chemistry (Um & Bae, 2011).

Biological Activity and Pharmacological Potentials

Synthetic efforts extend to the exploration of biological activities, where new compounds are evaluated for their antimicrobial, antifungal, and herbicidal activities. The synthesis of novel pyridine derivatives and their testing against various bacterial and fungal strains exemplify the potential of these molecules in contributing to the development of new antimicrobial agents. Similarly, derivatives showing herbicidal activity point towards their application in agricultural sciences, offering new tools for weed control and crop protection (Suresh et al., 2016; Fu et al., 2021).

properties

IUPAC Name

2-[1-(3-methoxybenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-5-2-4-15(11-16)19(23)22-9-3-6-17(13-22)25-18-10-14(12-20)7-8-21-18/h2,4-5,7-8,10-11,17H,3,6,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTSVMMCORJZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.